methyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound featuring a thiazolidinone ring fused with a benzoate ester. This compound is notable for its unique structural properties, which include a tetrahydrofuran-2-ylmethyl group and a thioxo group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an α-halo ester to form the thiazolidinone ring.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: This is achieved through nucleophilic substitution reactions where the tetrahydrofuran-2-ylmethyl group is introduced.
Formation of the Benzoate Ester: The final step involves esterification of the intermediate compound with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-mercapto-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate
- 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives
Uniqueness
Methyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is unique due to its combination of a thiazolidinone ring with a benzoate ester and a tetrahydrofuran-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C17H18N2O4S2
- Molecular Weight : 378.5 g/mol
- CAS Number : 929860-99-1
The structure includes a thiazolidinone ring, a benzoate ester, and a tetrahydrofuran group, which contribute to its unique biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In particular:
- Bacterial Inhibition : The compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated superior efficacy compared to traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae .
- Fungal Activity : The compound also showed promising antifungal properties, with MIC values between 0.004 and 0.06 mg/mL against fungi like Trichoderma viride and Aspergillus fumigatus .
Anticancer Activity
The potential anticancer effects of this compound have been investigated in various studies:
- Mechanism of Action : The thiazolidinone moiety is believed to interact with cellular pathways involved in oxidative stress and inflammation, potentially inhibiting cancer cell proliferation .
- Case Studies : In vitro studies have demonstrated that derivatives of thiazolidinone compounds can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .
Table 1: Antimicrobial Efficacy of Methyl 2-(Z)-Thiazolidinone Derivatives
Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Compound 8 | Enterobacter cloacae | 0.004 | 0.008 |
Compound 12 | Staphylococcus aureus | 0.015 | 0.030 |
Compound 15 | Trichoderma viride | 0.004 | 0.006 |
Table 2: Anticancer Activity in Cell Lines
Cell Line | Treatment | IC50 (µM) |
---|---|---|
HeLa | Methyl Benzoate | 10 |
MCF7 | Thiazolidinone Derivative | 5 |
Properties
Molecular Formula |
C17H18N2O4S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
methyl 2-[[4-hydroxy-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C17H18N2O4S2/c1-22-16(21)12-6-2-3-7-13(12)18-9-14-15(20)19(17(24)25-14)10-11-5-4-8-23-11/h2-3,6-7,9,11,20H,4-5,8,10H2,1H3 |
InChI Key |
CMVBQRSYJWGNRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=CC2=C(N(C(=S)S2)CC3CCCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.